

An In-depth Technical Guide to 4-Bromooxindole

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Compound of Interest

Compound Name: 4-Bromooxindole

Cat. No.: B058052

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Bromooxindole**, a halogenated derivative of oxindole. It details the chemical and physical properties, safety and handling protocols, and its significant applications as a versatile intermediate in organic synthesis and pharmaceutical research. This document includes a detailed synthesis protocol and explores the potential of **4-Bromooxindole** and its derivatives in the context of drug discovery, particularly in the development of novel therapeutics for neurological disorders and cancer.

Chemical and Physical Properties

4-Bromooxindole, with the CAS number 99365-48-7, is a key synthetic intermediate.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Reference
CAS Number	99365-48-7	[1]
Molecular Formula	C ₈ H ₆ BrNO	[1]
Molecular Weight	212.04 g/mol	[1]
Appearance	Brown powder	
Melting Point	223 °C	
Boiling Point	Not available	
Solubility	Not available	
IUPAC Name	4-bromo-1,3-dihydroindol-2-one	[1]
Synonyms	4-Bromo-2,3-dihydro-1H-indol-2-one, 4-Bromoindolin-2-one	[1]

Safety and Handling

Appropriate safety measures are crucial when handling **4-Bromooxindole**. The compound is classified with several hazards, and proper personal protective equipment (PPE) should be utilized at all times.

GHS Hazard Statements:

- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Hazard Classes:

- Acute Toxicity, Oral (Category 4)[1]

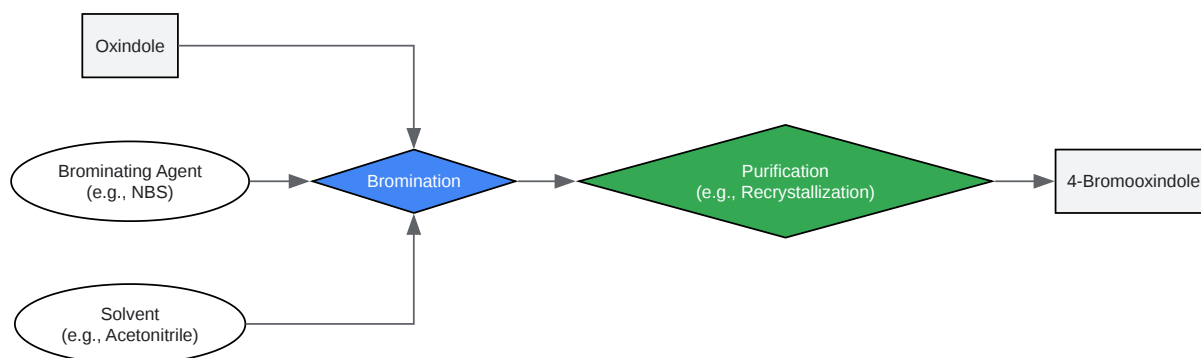
- Skin Irritation (Category 2)[1]
- Eye Irritation (Category 2A)[1]
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation[1]

Precautionary Measures: Standard laboratory precautions should be followed, including the use of a fume hood, safety goggles, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of 4-Bromooxindole

While specific, detailed experimental protocols for the synthesis of **4-Bromooxindole** are not readily available in the public domain, a general synthetic approach can be inferred from standard organic chemistry principles and related literature. A plausible method involves the bromination of oxindole.

Hypothetical Synthetic Workflow:



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Caption: A potential workflow for the synthesis of **4-Bromooxindole**.

General Experimental Considerations:

- **Reactants:** Oxindole and a suitable brominating agent, such as N-Bromosuccinimide (NBS).
- **Solvent:** A polar aprotic solvent like acetonitrile is often used for such reactions.
- **Catalyst:** A radical initiator like azobisisobutyronitrile (AIBN) may be required.
- **Reaction Conditions:** The reaction is typically carried out at room temperature or with gentle heating, with progress monitored by Thin Layer Chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is typically quenched, and the crude product is isolated. Purification is often achieved through recrystallization from a suitable solvent system.

Applications in Drug Discovery and Organic Synthesis

4-Bromooxindole serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the bromine atom for various cross-coupling reactions.

Intermediate for Pharmaceutical Agents

The oxindole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are valuable precursors for the synthesis of a wide range of biologically active compounds. **4-Bromooxindole** is a key intermediate in the development of potential therapeutics targeting:

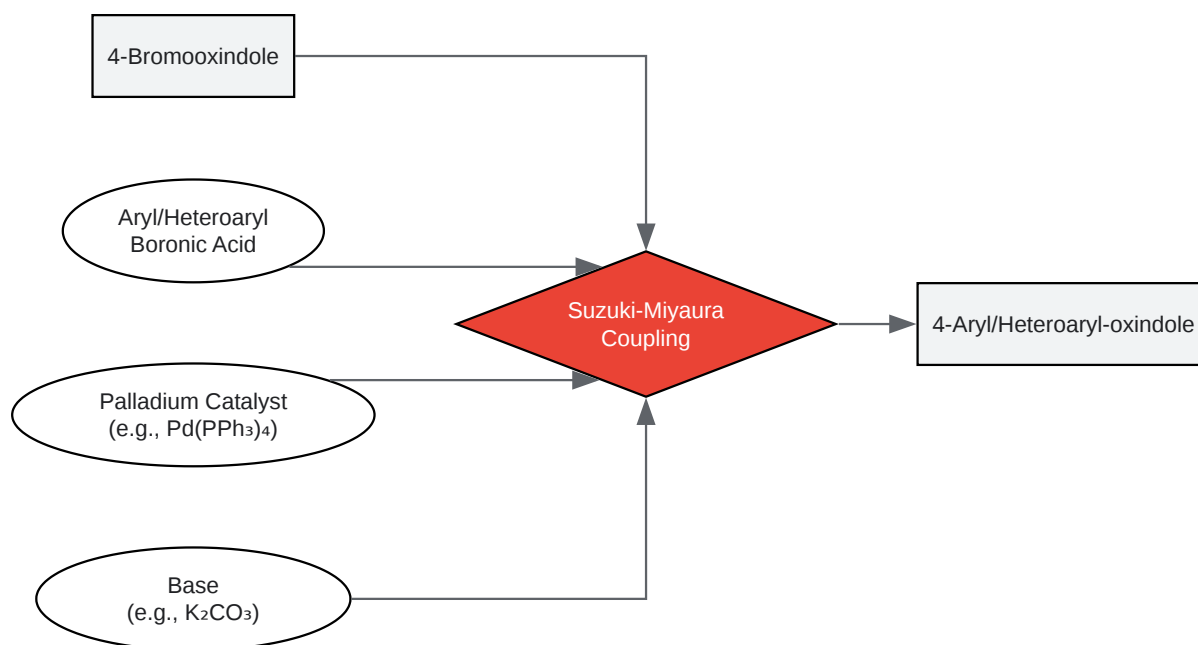
- **Neurological Disorders:** The oxindole core is present in several compounds with neuroprotective and other neurological activities.
- **Cancer:** Many kinase inhibitors and other anti-cancer agents are based on the oxindole structure. The bromine atom on **4-Bromooxindole** provides a convenient handle for further molecular elaboration to optimize target binding and pharmacokinetic properties.

Role in Cross-Coupling Reactions

The bromine substituent at the 4-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This

allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling the rapid generation of diverse chemical libraries for biological screening.

Suzuki-Miyaura Coupling Workflow:



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using **4-Bromooxindole**.

Biological Activity and Signaling Pathways

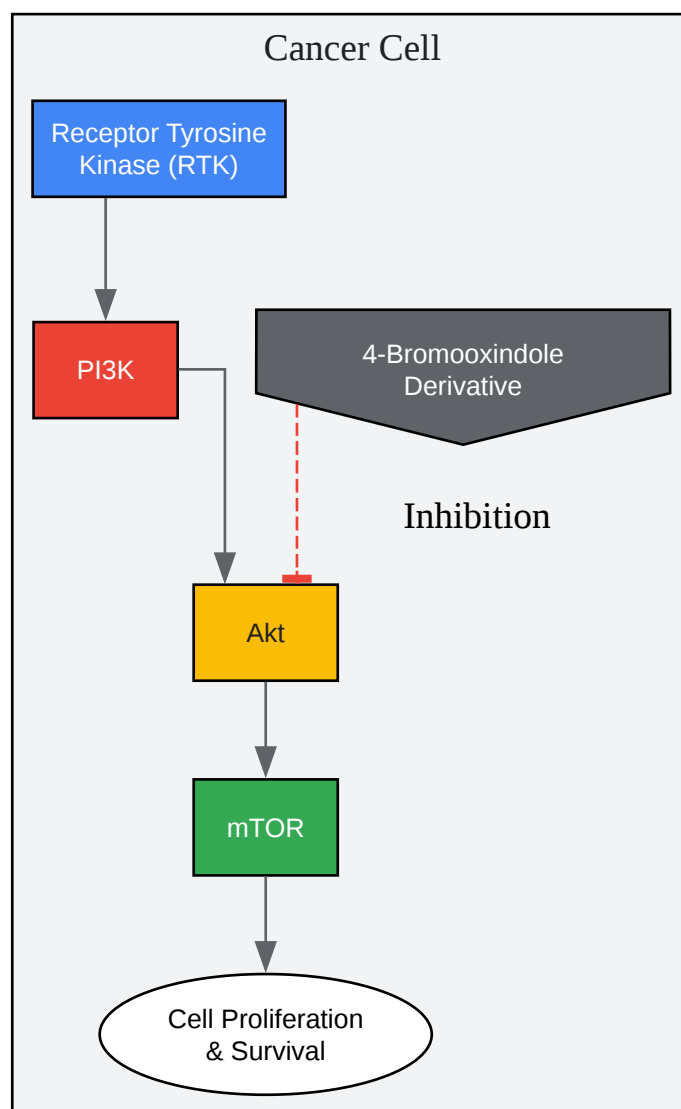
While direct studies on the biological activity and specific signaling pathway modulation of **4-Bromooxindole** are limited, the broader class of indole derivatives, including brominated indoles, has been extensively studied. These compounds are known to interact with various biological targets and influence key cellular signaling pathways implicated in cancer and other diseases.

Natural indole compounds and their derivatives have been shown to affect multiple signaling pathways, including:

- **PI3K/Akt/mTOR Pathway:** This is a crucial pathway regulating cell growth, proliferation, and survival, and is often dysregulated in cancer.
- **NF- κ B Signaling:** This pathway plays a key role in inflammation and cell survival.
- **MAPK Pathway:** Involved in cell proliferation, differentiation, and apoptosis.

The exploration of **4-Bromooxindole** derivatives in biological screening assays could reveal novel modulators of these and other important signaling pathways, leading to the development of new therapeutic agents.

Hypothetical Signaling Pathway Modulation:



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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a **4-Bromooxindole** derivative.

Conclusion

4-Bromooxindole is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its utility as a synthetic intermediate, particularly in the construction of complex molecular architectures through cross-coupling reactions, makes it an important tool for medicinal chemists. Further investigation into the biological activities of **4-Bromooxindole** derivatives is warranted to explore their therapeutic potential, especially in the context of modulating key signaling pathways involved in human diseases. This guide provides a foundational understanding for researchers and professionals working with this compound, highlighting its properties, handling, and potential applications.

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References

- 1. 4-bromo-2,3-dihydro-1H-indol-2-one | C₈H₆BrNO | CID 2763190 - PubChem [pubchem.ncbi.nlm.nih.gov]
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